Miransertib

Übersicht

Beschreibung

Miransertib, also known as ARQ 092, is a novel, orally available, selective pan-AKT inhibitor . It has shown efficacy in vitro and is currently under investigation for its therapeutic use in patients with severe PROS (PIK3CA-Related Overgrowth Spectrum) who have exhausted conventional treatment methods .

Molecular Structure Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .Chemical Reactions Analysis

Miransertib has been tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively . It was found to be effective against intracellular amastigotes of these pathogens when they infected macrophages .Physical And Chemical Properties Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .Wissenschaftliche Forschungsanwendungen

Vascular Malformations

Miransertib has been proposed as a promising candidate for molecular therapy in low-flow vascular malformations. It offers a robust preclinical model to study angiogenesis in vivo and develop advanced therapies .

Overgrowth Disorders

Clinical studies have been conducted on Miransertib’s efficacy in treating PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome (PS) in children. An ongoing Phase 1/2 study aims to assess its efficacy more accurately .

Leishmaniasis Treatment

Miransertib has shown effectiveness against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. It has been effective against both cultured promastigotes and intracellular amastigotes .

Cancer Research

Activating PI3K pathway mutations are common in certain cancers, such as endometrial and non-serous ovarian cancers, which often co-express the estrogen receptor (ER). Miransertib is being studied for its potential in cancer treatment .

Wirkmechanismus

Target of Action

Miransertib, also known as ARQ 092, is a potent, orally active, selective, and allosteric Akt inhibitor . It primarily targets the serine/threonine kinase Akt, also known as protein kinase B . Akt plays a critical role in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates several oncogenic functions, including cell survival .

Mode of Action

Miransertib binds to both the inactive and active forms of Akt. It inhibits the membrane-bound active form of Akt and prevents the activation of the inactive form . This dual mode of interaction attenuates Akt activity, thereby disrupting the PI3K/Akt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Miransertib is the PI3K/Akt/mTOR signaling pathway . This pathway is often aberrantly activated in a wide range of human tumors. By inhibiting Akt, Miransertib disrupts this pathway, leading to a decrease in cell survival and proliferation .

Pharmacokinetics

It is known that miransertib is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

Miransertib has shown effectiveness against certain diseases. For instance, it has been found to be markedly effective against intracellular amastigotes of Leishmania donovani or Leishmania amazonensis-infected macrophages . In addition, Miransertib enhances mTOR-dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Action Environment

The action, efficacy, and stability of Miransertib can be influenced by various environmental factors. For instance, the presence of certain mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms

Safety and Hazards

Zukünftige Richtungen

Miransertib has shown promise as a potential treatment for low-flow vascular malformations . It has been found to be effective in a new in vivo model of blood vessel growth (angiogenesis), and it has been suggested that it could become a new oral drug therapy for visceral and cutaneous leishmaniasis .

Eigenschaften

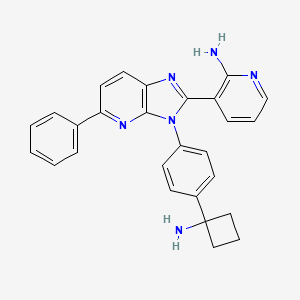

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFMVVHMKGFCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Miransertib | |

CAS RN |

1313881-70-7 | |

| Record name | Miransertib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miransertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)